molecular formula C9H7F3O3S B8678675 2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane CAS No. 160009-38-1

2-(Phenylsulfonyl)-3-(trifluoromethyl)oxirane

Cat. No. B8678675
M. Wt: 252.21 g/mol
InChI Key: BIOBLDGYUIVNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220744B2

Procedure details

To a solution of 25.4 mmol 3,3,3-trifluoro-1-(phenylsulphonyl)prop-1-ene in 80 ml acetonitrile were added 30.5 mmol peracetic acid (39% solution in acetic acid) and 101 mmol potassium carbonate. The mixture was heated at 60° C. for 4 h. The reaction mixture was then diluted with ethyl acetate/tetrahydrofuran (1:1) and was washed with brine. The organic phase was dried over sodium sulfate and concentrated in vacuo to afford the title compound as a light yellow crystalline solid (yield 90%). EI-MS (m/e): 252.0 (M+, 15%), 125.1 (PhSO+, 100%), 77.2 (Ph+, 37%).
Quantity
25.4 mmol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
30.5 mmol
Type
reactant
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH:3]=[CH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])=[O:6].C(OO)(=[O:18])C.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(OCC)(=O)C.O1CCCC1>[C:8]1([S:5]([CH:4]2[CH:3]([C:2]([F:1])([F:14])[F:15])[O:18]2)(=[O:6])=[O:7])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
25.4 mmol
Type
reactant
Smiles
FC(C=CS(=O)(=O)C1=CC=CC=C1)(F)F
Name
peracetic acid
Quantity
30.5 mmol
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
101 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1OC1C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.